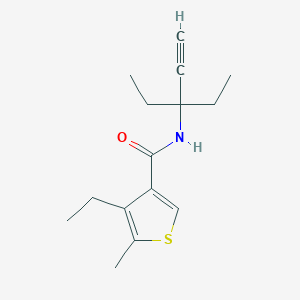
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as CTX-0294885, is a small molecule inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes such as osmoregulation, mechanosensation, and thermoregulation. CTX-0294885 has been shown to modulate TRPV4 activity in vitro and in vivo, making it a promising candidate for the treatment of various TRPV4-related diseases.
Wirkmechanismus
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide acts as a potent and selective inhibitor of TRPV4 by binding to a specific site on the channel. TRPV4 is activated by various stimuli such as heat, mechanical stress, and osmotic pressure, leading to the influx of calcium ions into the cell. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide blocks TRPV4-mediated calcium influx by stabilizing the closed state of the channel, thereby preventing its activation by various stimuli.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Biological Chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide was shown to inhibit TRPV4-mediated cell migration and invasion in breast cancer cells. In another study published in the Journal of Neurochemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide was shown to reduce TRPV4-mediated glutamate release in primary cortical neurons. These findings suggest that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide may have potential applications in cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is its selectivity for TRPV4, which minimizes off-target effects and reduces the risk of toxicity. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide could focus on the following areas:
1. Investigating the potential therapeutic applications of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide in various TRPV4-related diseases such as pulmonary edema, osteoarthritis, and neuropathic pain.
2. Identifying the molecular mechanisms underlying the inhibitory effects of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide on TRPV4-mediated calcium influx.
3. Developing more potent and selective TRPV4 inhibitors based on the structure of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide.
4. Investigating the potential applications of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide in cancer and neurological disorders based on its effects on TRPV4-mediated cell migration and glutamate release.
In conclusion, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a promising small molecule inhibitor of TRPV4 with potential therapeutic applications in various TRPV4-related diseases. Further research is needed to fully elucidate its mechanism of action and to develop more potent and selective TRPV4 inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide was shown to inhibit TRPV4-mediated calcium influx in HEK293 cells expressing TRPV4. In another study published in the British Journal of Pharmacology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide was shown to reduce TRPV4-mediated edema formation in a mouse model of acute lung injury. These findings suggest that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide may have potential therapeutic applications in various TRPV4-related diseases such as pulmonary edema, osteoarthritis, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-8-11(9(2)20-18-8)12(19)15-14-17-16-13(21-14)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLCLWYJVJVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4180467.png)
![N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180486.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)

![8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide](/img/structure/B4180514.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180522.png)

![3-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4180538.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4180549.png)